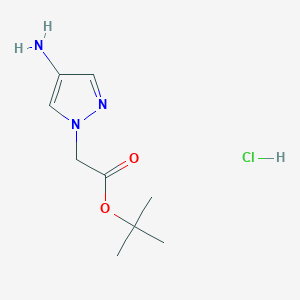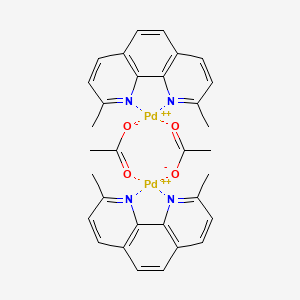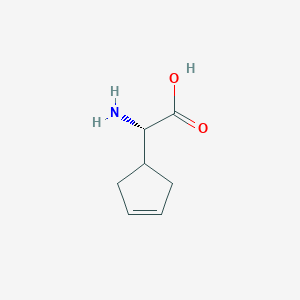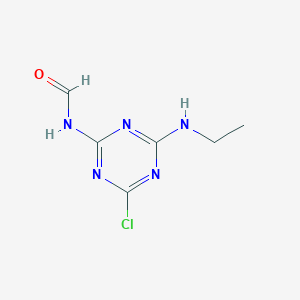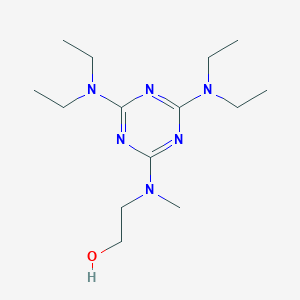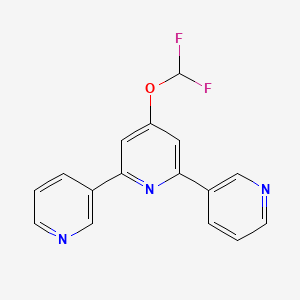
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine is a compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to two additional pyridine rings. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased stability, lipophilicity, and altered biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine scaffold. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Such methods often include the recycling of by-products to minimize waste and reduce production costs. For example, the preparation of related compounds has been optimized to recycle bromine anions using suitable oxidizing agents, thereby improving the overall efficiency of the process .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
科学的研究の応用
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine has several scientific research applications, including:
作用機序
The mechanism of action of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to altered cellular processes. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethoxylated nitrogen-containing heterocycles, such as:
4-(Difluoromethoxy)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Studied for its potential therapeutic effects in pulmonary fibrosis.
Trifluoromethyl ethers: Known for their stability and lipophilicity, used in both agrochemical and pharmaceutical research.
Uniqueness
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine stands out due to its unique combination of three pyridine rings and the difluoromethoxy group. This structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
1214383-64-8 |
|---|---|
分子式 |
C16H11F2N3O |
分子量 |
299.27 g/mol |
IUPAC名 |
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H11F2N3O/c17-16(18)22-13-7-14(11-3-1-5-19-9-11)21-15(8-13)12-4-2-6-20-10-12/h1-10,16H |
InChIキー |
MAYCQWYRKVHDCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






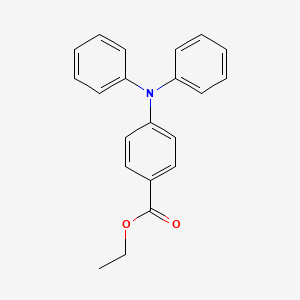
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
